N-[(3-Chlorophenyl)methyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorophenyl group attached to a benzyl moiety, which is further connected to a 4-methoxyaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-4-nitroaniline
- N-[(3-Chlorophenyl)methyl]-4-aminobenzamide
- N-[(3-Chlorophenyl)methyl]-4-hydroxyaniline
Uniqueness
N-[(3-Chlorophenyl)methyl]-4-methoxyaniline is unique due to the presence of both a 3-chlorophenyl group and a 4-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
93642-39-8 |
---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 |
InChI Key |
MNUBMWXSNXSGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.